(1E)-3,3-Diethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}triaz-1-ene
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Overview
Description
(1E)-3,3-Diethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}triaz-1-ene is an organic compound characterized by its unique structure, which includes a triazene group attached to a phenyl ring substituted with a trimethylsilyl ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-3,3-Diethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}triaz-1-ene typically involves the reaction of 4-[(trimethylsilyl)ethynyl]aniline with diethyl azodicarboxylate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the triazene linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1E)-3,3-Diethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}triaz-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction could produce amines.
Scientific Research Applications
(1E)-3,3-Diethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}triaz-1-ene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which (1E)-3,3-Diethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}triaz-1-ene exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The triazene group can participate in various biochemical pathways, potentially leading to the modulation of biological processes. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bromomethyl methyl ether: This compound shares some structural similarities but differs in its functional groups and reactivity.
Gold(III) metalloantibiotic: While not structurally similar, it represents another class of compounds with unique biological activities.
Uniqueness
(1E)-3,3-Diethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}triaz-1-ene is unique due to its combination of a triazene group with a trimethylsilyl ethynyl-substituted phenyl ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and materials science.
Properties
CAS No. |
134856-57-8 |
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Molecular Formula |
C15H23N3Si |
Molecular Weight |
273.45 g/mol |
IUPAC Name |
N-ethyl-N-[[4-(2-trimethylsilylethynyl)phenyl]diazenyl]ethanamine |
InChI |
InChI=1S/C15H23N3Si/c1-6-18(7-2)17-16-15-10-8-14(9-11-15)12-13-19(3,4)5/h8-11H,6-7H2,1-5H3 |
InChI Key |
WWKUBBYBQMRCDL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)N=NC1=CC=C(C=C1)C#C[Si](C)(C)C |
Origin of Product |
United States |
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